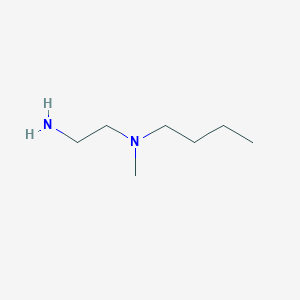

2-(N-Methyl-N-butylamino)ethylamine

Beschreibung

Overview of Research Trajectories for Alkylaminoethylamine Scaffolds

The alkylaminoethylamine scaffold is a recurring structural motif in a wide array of research areas, from materials science to medicinal chemistry. A key research trajectory involves the use of these scaffolds in the development of novel catalysts. Substituted ethylenediamine (B42938) ligands are integral to the design of Werner-type octahedral complexes, which are emerging as a modern family of catalysts. rsc.org The stereochemistry of these complexes, which is dictated by the substitution pattern on the ethylenediamine backbone, is a critical factor in their catalytic performance. rsc.org Research has shown that even subtle changes to the diamine ligand, such as the position of methyl groups, can influence the resulting structure and magnetic properties of heterometallic compounds. mdpi.comresearchgate.net

In the field of materials science, there is an interest in how these scaffolds can be incorporated into larger polymer structures or coordination polymers. The diamine moiety can act as a linker, connecting different parts of a molecule or bridging metal centers to form extended networks. mdpi.comresearchgate.net These materials can exhibit interesting magnetic, optical, or porous properties, depending on the specific arrangement of the components.

While direct research on the biological applications of 2-(N-Methyl-N-butylamino)ethylamine is limited in the provided results, the broader class of N,N'-disubstituted ethylenediamine derivatives has been investigated for potential therapeutic activities. For example, some studies have described the synthesis and antileishmanial activity of certain N,N'-disubstituted ethylenediamine derivatives. researchgate.net This suggests a potential, though not explicitly explored, trajectory for similar scaffolds.

The synthesis of various substituted N-alkylamines, including diamines, continues to be an active area of research, with a focus on developing more efficient and environmentally friendly methods. researchgate.net This foundational work is crucial for providing access to a diverse range of alkylaminoethylamine scaffolds for further investigation in various scientific disciplines.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15404-06-5 chemicalbook.comscbt.com |

| Molecular Formula | C₇H₁₈N₂ scbt.com |

| Molecular Weight | 130.23 g/mol scbt.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-butyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-4-6-9(2)7-5-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHCXIHUKWIMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396513 | |

| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15404-06-5 | |

| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Butyl N Methylethane 1,2 Diamine and Analogues

Direct N-Alkylation Strategies

Direct N-alkylation represents a common and straightforward approach for the synthesis of N,N'-disubstituted ethylenediamines. This strategy involves the sequential introduction of alkyl groups onto the nitrogen atoms of an ethylenediamine (B42938) backbone.

Alkylation of Amine Substrates with Alkyl Halides

The reaction of an amine substrate with an alkyl halide is a fundamental method for forming carbon-nitrogen bonds. researchgate.net In the context of synthesizing N'-butyl-N'-methylethane-1,2-diamine, this can be achieved by reacting a suitable ethylenediamine precursor with appropriate alkyl halides. For instance, N-methylethylenediamine can be alkylated with a butyl halide, or conversely, N-butylethylenediamine can be treated with a methyl halide. google.com The choice of starting material and alkylating agent can be influenced by factors such as commercial availability and reactivity.

A general challenge in this approach is controlling the degree of alkylation, as over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts or polysubstituted products. google.com To favor mono-alkylation, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants must be carefully controlled. The use of a large excess of the amine substrate can also promote mono-alkylation. A patent describes a process for preparing N,N'-dialkylalkanediamines by reacting a dihaloalkane with a lower alkylamine, where controlling the concentration of the haloalkylamine intermediate is key to achieving a high yield of the desired product. google.com

A specific example involves the synthesis of N,N-di-n-butylethylenediamine from di-n-butylamine and 2-chloroethylamine (B1212225) hydrochloride in the presence of sodium methoxide (B1231860) in methanol (B129727) within an autoclave. google.com This reaction, conducted at elevated temperature and pressure, demonstrates the utility of alkyl halides in the synthesis of N,N'-disubstituted ethylenediamines. google.com Another patent discloses a method for producing N,N'-dimethyl-1,2-ethanediamine with a yield of 92.6% by carefully controlling the reaction between dichloroethane and monomethylamine. google.com

Below is a table summarizing various direct alkylation reactions for the synthesis of N-substituted ethylenediamines.

| Starting Amine | Alkylating Agent | Product | Yield (%) | Reference |

| Monomethylamine | Dichloroethane | N,N'-Dimethyl-1,2-ethanediamine | 92.6 | google.com |

| Di-n-butylamine | 2-Chloroethylamine hydrochloride | N,N-Di-n-butylethylenediamine | 74.7 | google.com |

N-Methylation Techniques for Secondary Amine Intermediates

For the synthesis of N'-butyl-N'-methylethane-1,2-diamine, a common strategy involves the initial preparation of an N-butyl-substituted ethylenediamine, followed by the specific introduction of a methyl group. Several techniques are available for the N-methylation of secondary amines.

One classical and widely used method is the Eschweiler-Clarke reaction. This procedure involves the reaction of a primary or secondary amine with an excess of formic acid and formaldehyde (B43269). The reaction proceeds through the formation of an iminium ion, which is then reduced by formate. This method is advantageous because it is typically high-yielding and avoids the formation of quaternary ammonium salts.

Alternatively, methylation can be achieved using other methylating agents such as methyl iodide or dimethyl sulfate. However, these reagents are more prone to over-methylation, leading to the formation of the corresponding quaternary ammonium salt. Careful control of reaction conditions, such as using a stoichiometric amount of the methylating agent and a suitable base, is necessary to minimize this side reaction.

A more modern approach involves reductive alkylation with formaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120). rsc.org This method is known for its mild reaction conditions and high chemoselectivity, making it a valuable tool for the methylation of secondary amines in the presence of other functional groups. rsc.org For example, the methylation of secondary amines has been successfully carried out using aqueous formaldehyde and sodium triacetoxyborohydride to furnish the desired tertiary amines. rsc.org

The following table provides an overview of different N-methylation techniques.

| Substrate | Reagents | Product | Reference |

| Secondary Amine | Formic Acid, Formaldehyde | Tertiary Amine (Methylated) | N/A |

| Secondary Amine | Methyl Iodide, Base | Tertiary Amine (Methylated) | N/A |

| Secondary Amine | Formaldehyde, Sodium Triacetoxyborohydride | Tertiary Amine (Methylated) | rsc.org |

Reductive Amination Routes

Reductive amination is a powerful and versatile method for the synthesis of amines, including N-substituted ethylenediamines. This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Condensation-Reduction of Carbonyl Compounds with Amine Precursors

The synthesis of N'-butyl-N'-methylethane-1,2-diamine can be effectively achieved through the reductive amination of a suitable carbonyl compound with an appropriate amine precursor. For instance, the reaction of butyraldehyde (B50154) with N-methylethylenediamine, followed by reduction, would yield the target compound. Similarly, the reductive amination of formaldehyde with N-butylethylenediamine would also lead to the desired product. researchgate.net

A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. rsc.orgresearchgate.net The latter is often preferred due to its mildness and tolerance of acidic conditions, which can be beneficial for the initial condensation step. The synthesis of N,N'-disubstituted ethylenediamine precursors has been reported through the reaction of the corresponding amine with a variety of aromatic aldehydes in ethanol, followed by reduction with sodium borohydride in methanol. researchgate.net

A one-pot procedure is often employed where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. This simplifies the experimental setup and can lead to high yields. The pinacol-type coupling of imines, formed from the condensation of an aldehyde and an amine, has been used for the synthesis of C2-symmetrical N-substituted 1,2-diarylethylenediamines using various reducing metals. orgsyn.org

The table below showcases examples of reductive amination reactions.

| Carbonyl Compound | Amine Precursor | Reducing Agent | Product | Reference |

| Aromatic Aldehyde | N,N'-Disubstituted Ethylenediamine | Sodium Borohydride | Imidazolidine Derivative | researchgate.net |

| Benzaldehyde | Methylamine | Zinc Powder, Chlorotrimethylsilane | N,N'-Dimethyl-1,2-diphenylethylenediamine | orgsyn.org |

Catalytic Hydrogenation in Amine Synthesis

Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction step in reductive amination. epo.org This technique involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, in the presence of hydrogen gas. epo.org

The process typically involves the initial formation of the imine, followed by its reduction under a hydrogen atmosphere. In some cases, the reaction can be carried out as a one-pot procedure where the carbonyl compound, amine, and catalyst are mixed together under hydrogen pressure. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity.

For example, a process for preparing HBED involves the reduction of a salen intermediate to a salan using either sodium borohydride or hydrogen with a catalyst. epo.org In another instance, a reaction mixture was pressurized with hydrogen gas in the presence of a Pd/C catalyst to facilitate the reduction. epo.org The reduction was carried out for 4 hours at a hydrogen pressure of 6 bar and a temperature of 70°C. epo.org

The following table presents examples of catalytic hydrogenation in amine synthesis.

| Substrate | Catalyst | Conditions | Product | Reference |

| Salen Intermediate | Pd/C | Hydrogen gas, 70°C, 6 bar | Salan | epo.org |

| Salicylaldehyde and Ethylenediamine | Pd/C | Hydrogen gas | N,N'-di(2-hydroxybenzyl)ethylenediamine | epo.org |

Multi-Step Synthetic Pathways to N-Substituted Ethane-1,2-diamines

For the synthesis of complex or unsymmetrically substituted ethylenediamines, multi-step pathways are often necessary. google.com These routes may involve the use of protecting groups to selectively functionalize one of the amine groups of ethylenediamine. A common strategy begins with the mono-protection of ethylenediamine, for example, with a tert-butoxycarbonyl (Boc) group. rsc.org This allows for the selective alkylation or acylation of the free amino group. Subsequent deprotection then reveals the second amino group, which can be further modified.

The synthesis of vicinal diamines can also be achieved through the ring-opening of aziridines. organic-chemistry.org Indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines with aromatic amines, affording vicinal diamines in high yields and with high selectivity. organic-chemistry.org Another approach involves a rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles to produce a wide range of unsymmetrical vicinal diamines. organic-chemistry.org

A patent describes a synthetic method starting from an amine and ethyl acrylate, which undergo an addition reaction, followed by hydrazinolysis and a rearrangement reaction to produce the final N-substituted ethylenediamine derivative. google.com Another publication details the synthesis of ethylenediamine derivatives starting with the mono-protection of ethylenediamine, followed by amide coupling, alkylation, and subsequent deprotection and reductive alkylation steps. rsc.org

The table below outlines a multi-step synthesis example.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | Mono-protection | Di-tert-butyl dicarbonate | N-Boc-ethylenediamine | rsc.org |

| 2 | Amide Coupling | Acyl chloride | N-Boc-N'-acyl-ethylenediamine | rsc.org |

| 3 | Alkylation | Iodomethane | N-Boc-N'-acyl-N'-methyl-ethylenediamine | rsc.org |

| 4 | Deprotection | Acid | N-acyl-N'-methyl-ethylenediamine | rsc.org |

| 5 | Reductive Alkylation | Formaldehyde | N'-acyl-N,N'-dimethyl-ethylenediamine | rsc.org |

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of N,N'-disubstituted ethylenediamines can be approached through several routes, including direct alkylation with alkyl halides, reductive amination of aldehydes, and catalytic N-alkylation using alcohols. The efficiency and selectivity of these methods are highly dependent on the choice of reagents, catalysts, and reaction conditions.

One of the most direct and environmentally favorable approaches is the N-alkylation of ethylenediamine with alcohols, as it generates water as the primary byproduct. researchgate.net A study utilizing a CuO-NiO/γ-Al2O3 catalyst in a fixed-bed reactor demonstrated the feasibility of this method for producing various N-alkylethylenediamines. researchgate.net For the synthesis of N-butylethylenediamine, an important precursor for the target compound, the reaction of ethylenediamine with butan-1-ol at 160°C yielded 85.2% of the desired mono-alkylated product, with only 3.5% di-substitution and 1.3% poly-alkylation products being formed. researchgate.net This indicates high selectivity for mono-alkylation under these conditions. The choice of catalyst is crucial; using CuO-NiO/γ-Al2O3 resulted in significantly higher conversion and selectivity compared to γ-Al2O3, CuO/γ-Al2O3, or NiO/γ-Al2O3 alone. researchgate.net

Subsequent methylation of the resulting N-butylethylenediamine would be required to obtain the final product, N'-butyl-N'-methylethane-1,2-diamine. General methods for the N-alkylation of sterically hindered secondary amines, which N-butylethylenediamine can be considered, often require specific conditions to achieve high yields. thieme-connect.com One such method involves the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine, which has been shown to produce N-alkylated amines in high yields. thieme-connect.com

An alternative strategy involves the reaction of ethylenediamine with diethyl carbonate. A patented method for the synthesis of N-ethylethylenediamine using this approach reports yields as high as 92%. google.com This continuous production process operates under gas-phase catalytic conditions using zeolite catalysts and is presented as a green chemical synthesis method. google.com While this specific example produces the N-ethyl analogue, the high efficiency suggests its potential applicability for synthesizing the N-butyl derivative by substituting diethyl carbonate with a suitable butylating agent.

The classic approach of using alkyl halides, while common, often suffers from a lack of selectivity, leading to mixtures of mono- and poly-alkylated products, as well as quaternary ammonium salts. Furthermore, this method generates significant amounts of inorganic salt by-products, posing environmental concerns. researchgate.net However, chemoselective protocols for the mono-N-alkylation of ethylenediamine have been developed to address these issues. researchgate.net

Another versatile method is the ring-opening of 2-oxazolines. The acid-catalyzed reaction of 2-oxazolines with secondary amines can produce N-(2-aminoethyl)carboxamides in good to excellent yields, which can then be hydrolyzed to yield unsymmetrically substituted ethylenediamines. researchgate.net This multi-step process offers a pathway to complex ethylenediamine derivatives.

The following table provides a comparative overview of the efficiency and selectivity of different synthetic methods for producing N-alkylethylenediamines, which are key intermediates for the target compound.

| Synthetic Method | Alkylating Agent | Catalyst/Reagent | Product | Yield (%) | Selectivity Notes | Reference |

|---|---|---|---|---|---|---|

| Catalytic N-Alkylation | Butan-1-ol | CuO-NiO/γ-Al2O3 | N-Butylethylenediamine | 85.2 | High selectivity for mono-alkylation (3.5% di- and 1.3% poly-alkylated byproducts). | researchgate.net |

| Catalytic N-Alkylation | Ethanol | CuO-NiO/γ-Al2O3 | N-Ethylethylenediamine | 82.3 | High selectivity for mono-alkylation (5.1% di- and 1.9% poly-alkylated byproducts). | researchgate.net |

| Catalytic N-Alkylation | Diethyl Carbonate | Y-type or X-type molecular sieves | N-Ethylethylenediamine | >92 | Reported as a high-yield, continuous production process. | google.com |

| Reductive Amination (Acetic Acid Method) | Acetic Acid / H2 | Pd/C | N-Ethylethylenediamine | ~32 (based on 40.9% conversion and 78.9% selectivity) | Low conversion rate; separation of products is difficult. | google.com |

| Michael Addition, Hydrazinolysis, Curtius Rearrangement | Various | Aqueous conditions | N-Substituted and N,N-disubstituted ethylenediamines | 30-76 | Multi-step synthesis starting from inexpensive materials. | researchgate.net |

Chemical Transformations and Reaction Mechanisms of N Alkyl Substituted Ethane 1,2 Diamines

Nucleophilic Reactivity of the Amine Functionalities

The chemical behavior of N-alkyl substituted ethane-1,2-diamines, such as 2-(N-Methyl-N-butylamino)ethylamine, is largely dictated by the nucleophilic character of their amine groups. ncert.nic.in Amines function as nucleophiles due to the presence of an unshared pair of electrons on the nitrogen atom. ncert.nic.in This electron pair can be donated to an electrophile, initiating a chemical reaction. The nucleophilicity of amines is closely related to their basicity; they readily react with acids to form salts. ncert.nic.in

The structure of this compound contains two distinct amine functionalities: a primary amine (-NH2) and a tertiary amine (>N-). The reactivity of these two groups differs. The nucleophilicity of amines is influenced by the electronic effects of the alkyl groups attached to the nitrogen. Alkyl groups are electron-releasing, which increases the electron density on the nitrogen atom, making the lone pair more available for donation. ncert.nic.in Consequently, alkylamines are generally stronger bases and more potent nucleophiles than ammonia (B1221849). ncert.nic.in In the gaseous phase, the order of basicity, and often nucleophilicity, follows the trend: tertiary amine > secondary amine > primary amine. ncert.nic.in This suggests that the tertiary nitrogen atom in this compound is the more basic and potentially more nucleophilic site.

This nucleophilic character is demonstrated in several key reactions:

Alkylation: Amines can undergo alkylation when reacting with alkyl halides. ncert.nic.in The primary amine of this compound could react with an alkyl halide in a nucleophilic substitution reaction, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide. ncert.nic.inyoutube.com

Acylation: Aliphatic primary and secondary amines react with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation to form amides. ncert.nic.in This reaction involves the replacement of a hydrogen atom on the nitrogen with an acyl group. ncert.nic.in

The process of ammonolysis, where the carbon-halogen bond in an alkyl halide is cleaved by an ammonia molecule, is a fundamental example of the nucleophilic substitution reaction that amines undergo. ncert.nic.in

Derivatization Reactions of N'-butyl-N'-methylethane-1,2-diamine

The presence of two reactive amine groups in N'-butyl-N'-methylethane-1,2-diamine allows for a variety of derivatization reactions, leading to the formation of more complex molecules such as amides and heterocyclic structures.

Formation of Amide Derivatives

Amides are commonly synthesized through the reaction of a primary or secondary amine with a carboxylic acid derivative, most frequently an acid chloride or an acid anhydride (B1165640). libretexts.orglibretexts.org This reaction is a nucleophilic acyl substitution. libretexts.org In the case of N'-butyl-N'-methylethane-1,2-diamine, the primary amine functionality is the site of acylation, as the tertiary amine lacks the necessary hydrogen atom for amide formation.

The general reaction proceeds as follows: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., a chloride ion from an acid chloride). masterorganicchemistry.com The reaction is often conducted in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Alternative methods for amide synthesis include the direct reaction of an amine with a carboxylic acid, which requires high temperatures, or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). libretexts.orgmasterorganicchemistry.com DCC activates the carboxylic acid to form an "active ester," which is then readily attacked by the amine. masterorganicchemistry.com

Cyclization Reactions involving Ethylamine Derivatives

The bifunctional nature of ethylenediamine (B42938) derivatives provides the basis for their use in the synthesis of heterocyclic compounds. These cyclization reactions can occur through either intramolecular or intermolecular pathways. For instance, symmetrical secondary diamines derived from 1,2-diaminoethane are known to react with aldehydes to form 1,2,3-substituted tetrahydroimidazoles. researchgate.net

While specific cyclization studies on N'-butyl-N'-methylethane-1,2-diamine are not detailed in the provided context, analogous reactions of similar diamines suggest potential pathways. For example, the Mannich reaction involving certain diamines can lead to cyclization and the formation of 1,3-diazine derivatives. researchgate.net Another relevant transformation is the oxidative cyclization of 2-aminomethyl-phenylamines to form indazoles, where an aniline (B41778) nitrogen is oxidized and then undergoes nucleophilic addition and cyclization. organic-chemistry.org This highlights the potential for the amine groups in N'-butyl-N'-methylethane-1,2-diamine to participate in ring-forming reactions with suitable electrophilic partners, such as dicarbonyl compounds or other reagents capable of bridging the two nitrogen atoms.

Oxidation Reactions and Atmospheric Fate Studies

The oxidation of N-alkyl substituted ethane-1,2-diamines is a critical area of study for understanding their environmental impact and atmospheric chemistry. These reactions can be initiated by various atmospheric oxidants, with hydroxyl radicals playing a central role.

Reactions with Hydroxyl Radicals

Hydroxyl (OH) radicals are highly reactive species in the atmosphere that can initiate the degradation of many volatile organic compounds, including amines. nih.govacs.org The reaction of OH radicals with amines typically proceeds through hydrogen abstraction, where the radical removes a hydrogen atom from the amine molecule. nih.govfrontiersin.org

For an unsymmetrical molecule like N'-butyl-N'-methylethane-1,2-diamine, there are several potential sites for H-abstraction:

N-H bond of the primary amino group.

C-H bonds on the carbon atom alpha to the amino groups (the ethyl bridge).

C-H bonds on the N-alkyl substituents (methyl and butyl groups).

Studies on similar amines, such as n-butylamine and 2-butylamine, show that H-abstraction by OH radicals can occur at both the N-site and various C-sites. nih.govacs.org For reactions involving OH radicals, the abstraction channel at the N-site often contributes significantly. nih.govresearchgate.net The reactivity of different C-H bonds is also influenced by their position relative to the electron-withdrawing amino group; barrier heights for abstraction tend to decrease as the distance from the amino group increases. nih.gov The reaction with OH radicals leads to the formation of aminoalkyl radicals, which are key intermediates in the subsequent oxidation steps. The rate constants for these reactions are generally high, indicating that this is a major atmospheric loss process for amines. frontiersin.orgresearchgate.net

Photochemical Oxidation Pathways of Alkylamines

The photochemical oxidation of alkylamines is a complex process that follows the initial reaction with OH radicals. The resulting aminoalkyl radicals rapidly react with molecular oxygen (O₂) in the atmosphere to form aminoalkyl peroxy radicals (ROO•). These peroxy radicals can then undergo a series of reactions, including reactions with nitric oxide (NO) or other peroxy radicals, leading to a variety of products.

Kinetic studies on the oxidation of n-propylamine and n-butylamine by oxidizing agents like chloramine-B and chloramine-T have shown that the reaction can lead to the formation of aldehydes. researchgate.net In the atmosphere, the degradation of N'-butyl-N'-methylethane-1,2-diamine is expected to produce a complex mixture of oxygenated and nitrated products. The specific pathways and product yields depend on the structure of the initial amine and the atmospheric conditions. Understanding these pathways is essential for assessing the potential of amines to contribute to the formation of secondary air pollutants like ozone and particulate matter. acs.org

Mechanistic Investigations of Amine-Mediated Reactions

The reactivity of N-alkyl substituted ethane-1,2-diamines, such as this compound, is characterized by the nucleophilic nature of their amino groups. This section explores the mechanistic details of how these amines participate in significant chemical transformations, namely aromatic nucleophilic substitution and enzyme-catalyzed reactions. While specific kinetic studies on this compound are not extensively documented in publicly available literature, its reactivity can be understood by examining analogous N-substituted amines.

Elucidation of Aromatic Nucleophilic Substitution Mechanisms Involving Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway where a nucleophile replaces a leaving group on an aromatic ring. This reaction is generally facilitated when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com For amines like this compound, which contain both a primary and a tertiary amine center, the reaction proceeds via the well-established SNAr addition-elimination mechanism. masterorganicchemistry.comnih.gov

The mechanism consists of two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction is initiated by the attack of the amine's nucleophilic nitrogen atom on the carbon atom bearing the leaving group (ipso-carbon). nih.gov This addition temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing groups. wikipedia.org For an unsymmetrical diamine like this compound, the less sterically hindered primary amine is generally the more likely site of nucleophilic attack.

Elimination and Restoration of Aromaticity : In the second, typically faster step, the leaving group (e.g., a halide) is expelled, and the aromatic system is restored, yielding the final substitution product. youtube.com

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.com Consequently, the reaction rate is less sensitive to the strength of the carbon-leaving group bond than in SN2 reactions. This is highlighted by the observed reactivity order for halogens as leaving groups, which is F > Cl ≈ Br > I, the reverse of the order seen in aliphatic substitution. The high electronegativity of fluorine strongly activates the ring toward nucleophilic attack, accelerating the rate-limiting first step. wikipedia.orgmasterorganicchemistry.com

Kinetic studies on analogous secondary amines, such as piperidine (B6355638) and n-butylamine, reacting with activated aromatic systems provide insight into the factors governing these reactions. The rate of reaction is influenced by the nucleophilicity of the amine, the nature of the leaving group, and the solvent. psu.edulookchem.comrsc.org

| Amine Nucleophile | Aryl Halide | Solvent | Temperature (°C) | Rate Constant (k) (L mol-1 s-1) | Reference |

|---|---|---|---|---|---|

| n-Butylamine | 2,4-Dinitrobromobenzene | Chloroform | 24.8 | Value increases with amine concentration | lookchem.com |

| n-Butylamine | 2,4-Dinitroiodobenzene | Chloroform | 24.8 | Value increases with amine concentration | lookchem.com |

| Piperidine | 2,4-Dinitrochlorobenzene | Ethyl Acetate | 25 | 0.189 | rsc.org |

| Piperidine | 2,4-Dinitrochlorobenzene | Dimethylformamide (DMF) | 25 | 4.50 | rsc.org |

| Piperidine | 2-Methoxy-3-nitro-5-cyanothiophene | Benzene | 30 | 1.58 x 10-2 | psu.edu |

Enzyme-Catalyzed Transformations Involving N-Substituted Amines

N-substituted amines, including diamines, are substrates for various enzymes, most notably Monoamine Oxidases (MAOs). nih.govwikipedia.org These flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes are located in the outer mitochondrial membrane and catalyze the oxidative deamination of monoamines. researchgate.net MAOs play a critical role in the metabolism of neurotransmitters and the detoxification of dietary amines. wikipedia.orgscienceopen.com They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. wikipedia.orgresearchgate.net

The general mechanism for MAO-catalyzed oxidation involves the following steps:

Substrate Binding : The amine substrate binds to the active site of the enzyme.

Oxidation : The α-carbon of the amine is oxidized, and the FAD cofactor is reduced to FADH2. This step converts the amine into an imine.

Hydrolysis : The resulting imine is non-enzymatically hydrolyzed to an aldehyde.

Cofactor Reoxidation : The reduced FADH2 is reoxidized back to FAD by molecular oxygen, producing hydrogen peroxide as a byproduct. researchgate.net

While many studies focus on monoamines, research has shown that diamines and polyamines can also interact with MAOs, often acting as inhibitors. nih.govnih.gov The nature of the N-alkyl substituents and the length of the carbon chain between the amino groups significantly influence the potency and selectivity of inhibition for MAO-A versus MAO-B. researchgate.net For instance, studies on urethane (B1682113) derivatives of ethylenediamine have shown them to be potent inhibitors of MAO-A. nih.gov Other research has demonstrated that polyamine analogs can be designed as potent and selective MAO inhibitors, highlighting the enzyme's adaptability to substrates more complex than simple monoamines. nih.govresearchgate.net

The interaction of a compound like this compound with MAO would depend on how its specific structure fits into the active sites of the MAO-A and MAO-B isoforms. The "aromatic cage" of MAO-B's active site, for example, is known to accommodate different substituents, and the selectivity of inhibitors is often determined by key amino acid residues like Ile-335 in MAO-A and Tyr-326 in MAO-B. nih.gov

| Compound | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity Index (SI) (Ki A / Ki B) | Reference |

|---|---|---|---|---|

| Safinamide | 4.1 | 0.02 | 205 | nih.govresearchgate.net |

| Harmine | 0.002 | 0.8 | 0.0025 | nih.govresearchgate.net |

| Compound with Dianiline Linker (Analogue 4) | 0.9 | 0.3 | 3 | nih.govresearchgate.net |

| Compound with Dianilide Linker (Analogue 5) | 0.6 | 0.2 | 3 | nih.govresearchgate.net |

Exploration of Derivatives and Structural Modifications of the N Alkyl Substituted Ethane 1,2 Diamine Core

Synthesis of Homologues and Analogues with Varied Alkyl Chain Lengths and Branching

The synthesis of N-alkyl substituted ethane-1,2-diamines, including homologues of 2-(N-Methyl-N-butylamino)ethylamine, can be achieved through several established synthetic routes. The choice of method often depends on the desired degree and pattern of substitution.

A classical approach involves the ammonolysis of alkyl halides , where an alkyl halide reacts with an ethanolic solution of ammonia (B1221849) or an amine in a nucleophilic substitution reaction. ncert.nic.in This process, however, often yields a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making it less ideal for producing specific, unsymmetrically substituted diamines. ncert.nic.in The reactivity of the halides in this reaction follows the order RI > RBr > RCl. ncert.nic.in

A more controlled and widely used method is reductive amination . This two-step process typically involves the condensation of a primary or secondary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding amine. For instance, reacting ethane-1,2-diamine with a carbonyl compound and a reducing agent like sodium borohydride (B1222165) (NaBH₄) can selectively introduce alkyl groups. researchgate.net By carefully selecting the starting amine and carbonyl compound, a wide variety_of homologues with different alkyl chain lengths (e.g., ethyl, propyl, butyl) and branching patterns (e.g., isopropyl, tert-butyl) can be synthesized.

Direct alkylation of a pre-existing diamine with an alkyl halide is another common strategy. ncert.nic.in To achieve selective mono-alkylation or the synthesis of unsymmetrical diamines, protecting group strategies are often employed. For example, one amino group of ethane-1,2-diamine can be protected (e.g., as a carbamate), followed by alkylation of the free amino group, and subsequent deprotection.

The synthesis of Schiff base derivatives through the condensation of diamines with ketones represents another pathway. researchgate.net Subsequent reduction of the resulting C=N bonds yields the saturated N-alkylated diamine.

Interactive Table: Synthetic Routes to N-Alkyl Substituted Ethane-1,2-diamines

| Method | Description | Reactants | Products | Selectivity |

| Ammonolysis | Nucleophilic substitution of a halogen atom by an amino group. ncert.nic.in | Alkyl Halide + Amine/Ammonia | Mixture of 1°, 2°, 3° amines and quaternary salts. ncert.nic.in | Low |

| Reductive Amination | Condensation of an amine with a carbonyl compound, followed by reduction. researchgate.net | Amine + Aldehyde/Ketone + Reducing Agent | Specifically substituted amines | High |

| Direct Alkylation | Reaction of an amine with an alkyl halide. ncert.nic.in | Amine + Alkyl Halide | Mixture of products unless protecting groups are used | Moderate to High |

| Schiff Base Reduction | Condensation to form an imine, followed by reduction. researchgate.net | Diamine + Ketone/Aldehyde | Symmetrically or asymmetrically substituted diamines | High |

Impact of N-Substitution Patterns on Molecular Properties and Reactivity

The length, branching, and number of alkyl substituents on the nitrogen atoms of the ethane-1,2-diamine core profoundly influence the molecule's properties and subsequent reactivity. ncert.nic.in

Basicity: The basicity of amines is a result of the lone pair of electrons on the nitrogen atom. ncert.nic.in Alkyl groups are electron-releasing and push electron density towards the nitrogen, making the lone pair more available to accept a proton and thereby increasing basicity. ncert.nic.in In the gaseous phase, the basicity follows the expected inductive effect order: tertiary > secondary > primary > ammonia. ncert.nic.in However, in aqueous solution, the trend is more complex due to the interplay of the inductive effect, solvation effects (hydrogen bonding with water), and steric hindrance from the alkyl groups. ncert.nic.in For instance, the order of basicity for ethyl-substituted amines is (C₂H₅)₂NH > (C₂H₅)₃N > C₂H₅NH₂ > NH₃, while for methyl-substituted amines it is (CH₃)₂NH > CH₃NH₂ > (CH₃)₃N > NH₃. ncert.nic.in

Interactive Table: Basicity Order of Alkylamines in Aqueous Solution

| Amine Series | Basicity Order | Controlling Factors |

| Ethyl-substituted | (C₂H₅)₂NH > (C₂H₅)₃N > C₂H₅NH₂ > NH₃ | Inductive Effect, Solvation Effect, Steric Hindrance ncert.nic.in |

| Methyl-substituted | (CH₃)₂NH > CH₃NH₂ > (CH₃)₃N > NH₃ | Inductive Effect, Solvation Effect, Steric Hindrance ncert.nic.in |

Solubility: Lower aliphatic amines are water-soluble as they can form hydrogen bonds with water molecules. ncert.nic.in However, as the size of the hydrophobic alkyl chain increases, solubility in water decreases. ncert.nic.in Therefore, higher homologues of N-alkyl substituted ethane-1,2-diamines are essentially insoluble in water. ncert.nic.in Conversely, increasing the length of the alkyl chains can improve solubility in nonpolar organic solvents. Studies on analogous homologous series have shown that solubility in organic solvents can be highest for derivatives with medium-length alkyl chains (e.g., C5 to C8). mdpi.com

Development of Chiral N-Alkyl Substituted Ethane-1,2-diamine Derivatives

Chiral vicinal diamines are highly valuable building blocks in asymmetric synthesis, serving as crucial ligands for chiral catalysts and as components of pharmaceuticals. sigmaaldrich.com The synthesis of enantiomerically pure N-alkyl substituted ethane-1,2-diamines, especially those with unsymmetrical substitution, presents a significant synthetic challenge. sigmaaldrich.com

Several modern strategies have been developed to access these chiral structures with high enantiomeric purity.

Catalytic Asymmetric Diamination of Alkenes: This powerful method allows for the direct conversion of prochiral alkenes into chiral 1,2-diamines. rsc.org The reaction is often catalyzed by transition metals like palladium, copper, or iron in complex with a chiral ligand, which directs the stereochemical outcome of the C-N bond formations. rsc.orgorganic-chemistry.org

Asymmetric Ring-Opening of Aziridines: The desymmetrization of meso-aziridines is an efficient strategy for obtaining chiral 1,2-diamines that are differentially substituted at the two nitrogen atoms. rsc.org This reaction involves the ring-opening of the aziridine (B145994) with a nitrogen nucleophile, catalyzed by a chiral Lewis or Brønsted acid. This approach allows for high enantioselectivity. rsc.org

Synthesis from Chiral Precursors: Chiral diamines can be synthesized from readily available chiral starting materials. For instance, researchers have synthesized chiral vicinal diamine ligands starting from (1S)-1-(adamantan-1-yl)ethane-1,2-diamine, using the bulky and rigid adamantane (B196018) group to impart specific stereochemical control in asymmetric catalysis. researchgate.net

These chiral N-alkylated diamines are subsequently used as ligands to create chiral catalysts for a variety of asymmetric transformations, including hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions, where they effectively transfer their chirality to the reaction products. sigmaaldrich.comresearchgate.net

Interactive Table: Strategies for Chiral Diamine Synthesis

| Strategy | Description | Key Features | Reference |

| Asymmetric Diamination | Direct addition of two nitrogen groups across an alkene. | Atom-economical; uses a chiral catalyst to control stereochemistry. | rsc.orgorganic-chemistry.org |

| Aziridine Ring-Opening | Desymmetrization of a meso-aziridine with a nucleophile. | Produces enantiomerically enriched, often differentially substituted, diamines. | rsc.org |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Chirality is derived from a natural or pre-existing chiral source. | researchgate.net |

Coordination Chemistry and Ligand Design Principles Involving N Butyl N Methylethane 1,2 Diamine

Chelation Behavior and Metal Complex Formation

N'-butyl-N'-methylethane-1,2-diamine acts as a classic bidentate ligand, coordinating to a metal ion through the lone pairs of electrons on its two nitrogen atoms. This coordination forms a stable five-membered chelate ring, a highly favorable arrangement in coordination chemistry. The stability of this ring is a primary driver for its use in forming complexes with a wide range of transition metals.

The chelation can occur in different modes. The ligand can coordinate as a neutral molecule or, upon deprotonation of the secondary amine, as a monoanionic ligand. This versatility allows for the formation of various complex structures. For instance, reactions with metal alkyls, amides, or hydrides can lead to the formation of mononuclear or dinuclear complexes, depending on the stoichiometry and reaction conditions. rsc.org The nature of the metal precursor and the substituents on the diamine ligand dictates the final structure. For example, complexes with metals like aluminum, magnesium, tin, and zinc have been successfully synthesized using substituted 1,2-ethanediamine ligands. rsc.org The resulting complexes often have geometries such as octahedral or square-pyramidal, depending on the coordination number of the metal ion. psu.edu

The solubility and stability of these metal complexes are influenced by the alkyl groups (methyl and butyl) on the tertiary amine. These nonpolar groups can enhance solubility in organic solvents, a desirable property for many applications.

Design and Synthesis of N-Donor Ligands incorporating the Ethane-1,2-diamine Moiety

The ethane-1,2-diamine moiety is a fundamental building block for a vast array of N-donor ligands. The synthesis of asymmetrically substituted diamines like N'-butyl-N'-methylethane-1,2-diamine is a key step in creating ligands with tailored properties.

One common synthetic approach involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone) to form a Schiff base. uj.ac.zamocedes.orgresearchgate.net For ligands based on the ethane-1,2-diamine scaffold, this typically involves a 2:1 molar condensation of an aldehyde with ethylenediamine (B42938). uj.ac.zamocedes.org Subsequent modification, such as reductive amination, can introduce varied alkyl groups onto the nitrogen atoms.

Another route is the direct alkylation of ethylenediamine or its derivatives. However, controlling the degree and position of substitution to achieve an asymmetrically substituted product like N'-butyl-N'-methylethane-1,2-diamine requires careful selection of reaction conditions and protecting group strategies. Ditopic bis(N,N′,N′-substituted 1,2-ethanediamine) ligands, for example, have been synthesized where two diamine units are bridged together, showcasing advanced synthetic design. rsc.org The synthesis of such specialized ligands allows for the creation of complexes with reactive groups, indicating their potential as catalysts or catalyst supports. rsc.org

Table 1: Examples of Synthesized Ligands Based on the Ethane-1,2-diamine Moiety

| Ligand Name | Precursors | Type | Reference |

|---|---|---|---|

| N,N'-Bis(2,4-dichlorobenzylidene)ethane-1,2-diamine | Ethylenediamine, 2,4-dichlorobenzaldehyde | Schiff Base, Bidentate N₂ | uj.ac.za |

| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | Ethylenediamine, 4-methoxybenzaldehyde | Schiff Base, Bidentate N₂ | mocedes.org |

| N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine | Ethylenediamine, 1-(thiophen-2-yl)ethan-1-one | Schiff Base, Bidentate N₂ | researchgate.net |

Spectroscopic Characterization of Metal-Ligand Complexes

The formation and structure of metal complexes involving N'-butyl-N'-methylethane-1,2-diamine and related ligands are confirmed using a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the nitrogen atoms to the metal center. In the free ligand, the N-H stretching vibration of the secondary amine appears at a characteristic frequency. Upon coordination to a metal, this peak often shifts to a lower wavenumber (a redshift), indicating the formation of an M-N bond. Similarly, changes in the C-N stretching vibrations can also provide evidence of complexation. uj.ac.zamocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. uj.ac.za The chemical shifts of the protons and carbons near the nitrogen donor atoms are sensitive to the coordination environment. Upon complexation, a downfield shift is often observed for the protons on the ethylenic bridge and the alkyl substituents on the nitrogen atoms. researchgate.net Comparing the NMR spectra of the free ligand with that of the metal complex provides clear evidence of coordination. uj.ac.za

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-orbital splitting and the geometry of the coordination sphere. The appearance of new absorption bands in the visible region, which are absent in the spectrum of the free ligand, is indicative of d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) bands. iaea.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized complexes. researchgate.net

Table 2: Spectroscopic Data for a Representative Related Metal Complex

| Complex | Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| [Co(N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine)₂Cl₂] | IR Spectroscopy | C=N stretch shifts from 1624 cm⁻¹ to lower frequency | Coordination through imine nitrogen | mocedes.org |

Application of Metal Complexes in Catalysis

Metal complexes derived from substituted ethane-1,2-diamine ligands have shown significant promise in the field of catalysis. The ability to tune the steric and electronic properties of the ligand by changing the substituents on the nitrogen atoms allows for the optimization of catalytic activity and selectivity for specific chemical transformations. nih.gov

Complexes featuring reactive alkyl, amide, or hydride groups are particularly interesting as potential catalysts. rsc.org For example, ruthenium, rhodium, and palladium complexes supported by N-donor ligands have been successfully used in various catalytic reactions. rsc.org These include:

Hydrogenation Reactions: Metal complexes can catalyze the addition of hydrogen to unsaturated bonds, such as in ketones, aldehydes, and alkenes. rsc.orgnih.gov

Coupling Reactions: Palladium complexes, in particular, are well-known for their catalytic activity in cross-coupling reactions like the Suzuki coupling, which is used to form carbon-carbon bonds. rsc.org

Oxidation Reactions: Cobalt-salen complexes, which are structurally related to Schiff bases of ethylenediamine, have been used as catalysts for the oxidation of phenols. nih.gov

The N'-butyl-N'-methylethane-1,2-diamine ligand can stabilize various metal centers, creating catalysts that may exhibit unique reactivity due to the specific steric bulk provided by the butyl and methyl groups. nih.gov

Supramolecular Interactions in Coordination Compounds

In complexes of N'-butyl-N'-methylethane-1,2-diamine, the secondary amine group (-NH) is a hydrogen bond donor. It can form hydrogen bonds with counter-ions (e.g., chloride, bromide) or solvent molecules present in the crystal lattice. nih.gov These interactions can link individual complex units into one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. nih.gov

Advanced Methodologies and Theoretical Approaches in the Study of N Alkyl Substituted Ethane 1,2 Diamines

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. By modeling chemical structures and their interactions, researchers can predict reaction outcomes, elucidate mechanisms, and understand the underlying principles governing chemical reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict the reactivity and energetics of compounds like N-alkyl substituted ethane-1,2-diamines.

DFT calculations can elucidate various aspects of chemical behavior:

Reaction Pathways: By mapping the potential energy surface, DFT can identify transition states and intermediates, providing a step-by-step understanding of reaction mechanisms. Studies on related organometallic precursors have successfully used DFT to explore their interactions with co-reactants, which is essential for developing deposition processes like CVD and ALD. chemrxiv.org

Reactivity Descriptors: Parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand global reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a narrow gap suggests higher reactivity. nih.govresearchgate.net Other descriptors like electronegativity, hardness, and softness provide further insights into the molecule's reactive nature. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is crucial for predicting how a molecule like 2-(N-Methyl-N-butylamino)ethylamine will interact with other reagents. nih.gov

Table 1: Key Reactivity Parameters Calculated by DFT

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack. nih.gov |

| Global Hardness (η) | Resistance to change in electron distribution | Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Global Softness (S) | Reciprocal of hardness | Soft molecules are more polarizable and reactive. researchgate.net |

Prediction of Dissociation Constants (pKa) and Protonation States of Amines

The dissociation constant (pKa) is a fundamental property of amines that governs their acid-base behavior in solution. Accurate pKa prediction is vital as it affects reaction kinetics and equilibria. semanticscholar.org Computational methods offer a rapid and effective way to estimate pKa values.

The prediction of pKa for amines like this compound typically involves a thermodynamic cycle approach combined with quantum chemical calculations and a solvation model. The general accuracy of these predictions has been significantly improved. For instance, machine-learned interatomic potentials are now used as a low-cost alternative to more expensive electronic structure theories, achieving a mean absolute error (MAE) of around 0.94 pKa units for diverse datasets. chemrxiv.org

Several computational approaches are employed:

Continuum Solvation Models: Models like the Solvation Model based on Density (SMD) and the Conductor-like Screening Model (COSMO) are widely used to calculate the free energy of solvation, a critical component of the pKa calculation. semanticscholar.orgpeerj.com For amines where zwitterionic states are not a factor, methods like PM3/COSMO can provide reliable predictions. peerj.com

Ab Initio and DFT Calculations: High-level quantum mechanical calculations are used to determine the gas-phase free energies of the protonated and deprotonated species. Combining these with solvation free energies yields the pKa value. semanticscholar.org

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, trained on experimental data, can also provide fast and accurate pKa predictions for large sets of molecules. chemrxiv.org

While experimental pKa values for this compound are not readily found in the cited literature, computational studies on similar amines demonstrate that these predictive methods are robust. For example, studies have successfully predicted the pKa of various alkanolamines and other amines used in industrial processes like carbon capture. semanticscholar.orgresearchgate.net

Molecular Modeling of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is key to predicting its physical properties, such as boiling point, solubility, and crystal packing. Molecular modeling provides detailed insights into these non-covalent forces.

Hydrogen Bonding: The primary and tertiary amine groups, as well as any hydroxyl groups in related structures, can act as hydrogen bond donors and acceptors. Modeling can determine the geometry and strength of these bonds, which significantly influence the compound's structure and properties. In related N-acylethanolamines, for example, extensive networks of N-H···O and O-H···O hydrogen bonds dictate the molecular packing in the solid state. nih.gov

Crystal Packing Analysis: For solid-state studies, modeling techniques like Hirshfeld surface analysis can quantify and visualize intermolecular contacts. This method was used to study melamine, revealing how intermolecular hydrogen bonds and π-π stacking interactions evolve under high pressure. researchgate.net Such analyses can predict how molecules of this compound might arrange themselves in a crystal lattice.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental for the experimental characterization of chemical compounds, providing direct evidence of molecular structure, conformation, and reaction progress.

Nuclear Magnetic Resonance (NMR) for Conformational and Reaction Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For flexible molecules like N-alkyl substituted ethane-1,2-diamines, NMR is essential for conformational analysis.

¹H and ¹³C NMR: These standard techniques provide information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and signal integrations allow for the complete assignment of the molecular skeleton.

Conformational Analysis: The rotation around the C-C and C-N bonds in ethane-1,2-diamine derivatives leads to various conformers, such as gauche and anti forms. youtube.com Variable-temperature NMR studies can be used to determine the energy barriers between these conformers and identify the most stable conformation in solution. In a study of methanesulfonamide-N,N'-1,2-ethanediylbis, NMR analysis combined with DFT calculations identified the most stable rotational isomer. nih.gov

Reaction Pathway Analysis: NMR can be used to monitor the progress of a reaction in real-time. By observing the disappearance of reactant signals and the appearance of product signals, one can gain insights into reaction kinetics and identify any observable intermediates. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Predictions for this compound

| Atom Type | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl (N-CH₃) | - | ~2.2 - 2.4 | ~40 - 45 |

| Methylene (-NCH₂CH₂NH₂) | Adjacent to tertiary N | ~2.4 - 2.6 | ~55 - 60 |

| Methylene (-NCH₂CH₂NH₂) | Adjacent to primary N | ~2.6 - 2.8 | ~40 - 45 |

| Butyl (-NCH₂CH₂CH₂CH₃) | α-CH₂ | ~2.3 - 2.5 | ~50 - 55 |

| Butyl (-NCH₂CH₂CH₂CH₃) | β-CH₂ | ~1.4 - 1.6 | ~28 - 32 |

| Butyl (-NCH₂CH₂CH₂CH₃) | γ-CH₂ | ~1.2 - 1.4 | ~20 - 22 |

| Butyl (-NCH₂CH₂CH₂CH₃) | δ-CH₃ | ~0.8 - 1.0 | ~13 - 15 |

| Amine (-NH₂) | - | Variable (broad) | - |

Note: These are estimated values based on typical shifts for similar functional groups and are for illustrative purposes only. Actual values may vary depending on solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the identity of synthesized compounds and for monitoring reaction progress. nih.gov

Product Identification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental composition and confirm its identity.

Reaction Monitoring: MS can track the formation of products and the consumption of reactants over time. nih.gov This is often achieved by coupling a liquid chromatography (LC) system to the mass spectrometer (LC-MS), which separates the components of a reaction mixture before detection. This approach has been successfully used to quantify trace amines and their metabolites in complex biological matrices. rug.nl

Advanced Targeted Methods: Techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) offer high specificity and selectivity for quantifying target molecules in a complex mixture. mdpi.com In SRM, a specific precursor ion is selected, fragmented, and then a specific fragment ion is detected. PRM, performed on high-resolution instruments, involves fragmenting a target precursor and then detecting all fragment ions simultaneously, which provides confident identification and quantification. mdpi.com These methods are ideal for detailed kinetic studies of reactions involving this compound.

Stable Isotope Labeling: The rates of synthesis and clearance of biomolecules can be determined by administering a precursor labeled with a stable isotope (e.g., ¹³C or ¹⁵N) and using MS to monitor the incorporation of the label into the product over time. nih.gov

Chromatographic and Separation Techniques for Purity and Isomer Analysis

The assessment of purity and the resolution of isomers for N-alkyl substituted ethane-1,2-diamines, such as this compound, are critical for ensuring the quality and consistency of chemical products and for detailed research investigations. Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstone techniques for these analytical challenges. The inherent basicity and potential for multiple isomeric forms of these diamines necessitate specialized approaches to achieve accurate and reproducible separations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to their basic nature, aliphatic amines can exhibit poor peak shapes and column adsorption when analyzed directly. nih.gov Therefore, derivatization is a common strategy to improve their chromatographic behavior.

Derivatization: To mitigate the issues of peak tailing and improve volatility, N-alkyl substituted ethane-1,2-diamines are often converted into less polar derivatives prior to GC analysis. A common method involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form trifluoroacetyl derivatives. asianpubs.org This process masks the active amine protons, leading to sharper, more symmetrical peaks and enhanced detection, especially with an electron capture detector (ECD) or mass spectrometry (MS).

Column Selection and Conditions: The choice of GC column is critical for the separation of closely related amine isomers. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point. For complex isomer separations, higher resolution capillary columns are necessary.

A hypothetical GC method for analyzing the purity of this compound could involve the following parameters:

| Parameter | Value/Description |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Injector | Split/splitless, 250 °C |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) at 280 °C or Mass Spectrometer (MS) |

Using such a method, the primary peak would correspond to the derivatized this compound, while other peaks would indicate impurities. For isomer analysis, such as distinguishing it from a potential regioisomer like 1-(N-Methyl-N-butylamino)ethylamine, the retention times would be expected to differ slightly due to the different substitution pattern on the ethylenediamine (B42938) backbone. GC coupled with mass spectrometry (GC-MS) is particularly valuable as it not only separates the isomers but also provides mass spectra that can help in their structural elucidation through characteristic fragmentation patterns. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can often be used to analyze less volatile or thermally labile amines without derivatization. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of such compounds.

Mobile Phase and Column Selection: The analysis of basic compounds like N-alkyl substituted ethane-1,2-diamines by RP-HPLC can be challenging due to strong interactions with residual silanol (B1196071) groups on standard silica-based columns, leading to poor peak shape. To overcome this, several strategies can be employed:

Use of an amine-specific or end-capped column: These columns have a much-reduced silanol activity.

Addition of a competing amine to the mobile phase: A small amount of an amine like triethylamine (B128534) can be added to the mobile phase to block the active sites on the stationary phase.

Operating at a controlled pH: By adjusting the pH of the mobile phase with a suitable buffer, the ionization state of the analyte can be controlled to achieve optimal retention and peak shape.

A potential RP-HPLC method for the purity analysis of this compound is outlined below.

| Parameter | Value/Description |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM, pH 7.5) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 30 °C |

Isomer Separation: The separation of isomers of N-alkyl substituted ethane-1,2-diamines can be particularly challenging. For positional isomers, slight differences in polarity may be exploited using highly efficient columns and optimized mobile phases. In cases where enantiomers exist, chiral HPLC is required. This involves the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase.

The following table illustrates hypothetical retention data for the analysis of this compound and a potential process-related impurity, N-butylethylenediamine.

| Compound | Retention Time (min) |

| N-Butylethylenediamine | 4.2 |

| This compound | 5.8 |

This hypothetical data demonstrates the capability of HPLC to separate the target compound from a potential precursor or side-product, allowing for its quantification and thus the determination of purity. The resolution between these peaks would be a key indicator of the method's suitability.

Applications and Future Research Directions of N Butyl N Methylethane 1,2 Diamine and Its Derivatives

Role as a Chemical Building Block in Organic Synthesis

Organic building blocks are fundamental molecules used for the modular construction of more complex molecular architectures. nih.gov N'-butyl-N'-methylethane-1,2-diamine serves as a key building block in organic synthesis due to the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, imine synthesis, and Michael additions. The tertiary amine, on the other hand, can act as a base or a coordinating site for metal catalysts. This dual functionality allows for sequential and site-selective reactions, making it a powerful tool for constructing intricate molecular frameworks.

The presence of both a linear butyl group and a smaller methyl group on the tertiary nitrogen allows for fine-tuning of steric hindrance and solubility of the resulting products. This is a crucial aspect in directing the outcome of chemical reactions and in the physical properties of the synthesized molecules.

Intermediates in Pharmaceutical and Agrochemical Research

The structural motifs present in N'-butyl-N'-methylethane-1,2-diamine are found in numerous biologically active molecules, making it and its derivatives attractive intermediates for the pharmaceutical and agrochemical industries.

Synthesis of Pharmacologically Active Compounds

The 1,2-diamine unit is a common feature in many medicinal agents. princeton.edu The synthesis of novel pharmacologically active compounds often relies on the use of versatile building blocks like N'-butyl-N'-methylethane-1,2-diamine. For instance, derivatives of diamines are integral to the structure of certain anticancer drugs and antiviral agents. The ability to modify the primary amine through reactions with various electrophiles allows for the introduction of diverse functionalities, leading to the creation of libraries of compounds for biological screening.

Research has shown that base-modified nucleosides, which can be synthesized using diamine derivatives, can act as DNA synthesis terminators and exhibit activity in cancer cells. nih.gov The synthesis of such complex molecules often involves multi-step procedures where a diamine building block can be a crucial starting material. nih.gov

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Diamines

| Scaffold | Potential Therapeutic Application | Key Synthetic Reaction |

| Imidazo[1,2-a]pyrazine | BET Bromodomain Inhibition | Three-component reaction |

| 3,4-Dihydropyrimidinones | Anti-inflammatory | Multicomponent cyclocondensation |

| 5-Arylthio-5H-chromenopyridines | Anti-fibrotic | Pseudo-four-component reaction |

This table is illustrative and based on general synthetic strategies involving diamine-like structures.

Development of Pesticidal Agents

In the field of agrochemicals, the development of novel pesticides is a continuous effort to combat resistance and improve environmental safety. nih.gov Diamide-based insecticides are a significant class of modern pesticides. Research into new meta-diamide compounds has shown that the introduction of an n-butyl group can lead to significant insecticidal activity against various pests. researchgate.net While not directly detailing the use of N'-butyl-N'-methylethane-1,2-diamine, these findings suggest that its incorporation into similar molecular frameworks could yield potent pesticidal agents.

The development of new insecticides often involves the synthesis and screening of numerous derivatives. The structural features of N'-butyl-N'-methylethane-1,2-diamine make it a candidate for the synthesis of novel amides and other compounds with potential insecticidal properties. nih.gov

Integration into Advanced Materials Science

The unique chemical properties of N'-butyl-N'-methylethane-1,2-diamine also lend themselves to the creation of advanced materials with tailored functionalities.

Organic-Inorganic Hybrid Materials Synthesis

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components, leading to materials with enhanced characteristics. The amine groups of N'-butyl-N'-methylethane-1,2-diamine can interact with inorganic precursors, such as metal alkoxides, through coordination or by acting as a template in sol-gel processes. This allows for the controlled formation of hybrid networks with specific nanostructures.

For example, amino-alcohols are used in the synthesis of sol-gel hybrid materials where the amine group plays a crucial role in the material's final properties. mdpi.com The dual amine functionality of N'-butyl-N'-methylethane-1,2-diamine could be exploited to create cross-linked hybrid materials with unique mechanical, thermal, and optical properties.

Supramolecular Polymers and Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The primary and tertiary amine groups of N'-butyl-N'-methylethane-1,2-diamine can participate in hydrogen bonding and other non-covalent interactions, making it a potential component for the self-assembly of supramolecular polymers and other complex architectures.

The formation of supramolecular structures is highly dependent on the specific interactions between the building blocks. The ability of N'-butyl-N'-methylethane-1,2-diamine to engage in multiple types of non-covalent interactions could be harnessed to create responsive materials that change their properties in response to external stimuli such as pH or temperature.

Catalytic Applications in Chemical Transformations

N'-butyl-N'-methylethane-1,2-diamine and its derivatives are part of the broader class of diamine ligands, which have been shown to be highly effective in various metal-catalyzed chemical transformations. The presence of two nitrogen atoms allows these compounds to act as bidentate ligands, forming stable complexes with transition metals and thereby enhancing their catalytic activity and selectivity.

Research has particularly highlighted the utility of diamine ligands in copper-catalyzed cross-coupling reactions. The use of such ligands can lead to milder reaction conditions, often allowing for the use of weaker bases and non-polar solvents. nih.govmit.edu One of the seminal breakthroughs in this area was the demonstration that diamine ligands facilitate the copper-catalyzed amination of aryl halides (the Goldberg reaction) under significantly gentler conditions than previously possible. nih.gov This has had a considerable impact on the synthesis of pharmaceuticals and other complex organic molecules.

The structural features of N'-butyl-N'-methylethane-1,2-diamine, specifically its unsymmetrical nature with one primary and one tertiary amine, make it an interesting candidate for inducing specific selectivities in catalysis. The different steric and electronic environments of the two nitrogen atoms can influence the geometry of the metal complex and the outcome of the catalytic cycle.

Diamine ligands have proven effective in a range of copper-catalyzed reactions, as detailed in the table below.

| Catalytic Reaction | Description | Role of Diamine Ligand |

| Goldberg Amination | Formation of C-N bonds by coupling aryl halides with amines, amides, or carbamates. | Enables the reaction to proceed under milder conditions with a broader substrate scope. nih.gov |

| Aromatic Finkelstein Reaction | Halide exchange between aryl bromides and inorganic iodides. | Accelerates the copper-catalyzed halide exchange. nih.gov |

| C-P Bond Formation | Coupling of aryl halides with secondary phosphites. | Significantly increases the efficiency of the coupling reaction. nih.gov |

| Aryl Azide Synthesis | Coupling of aryl halides with sodium azide. | Effective for a range of electron-rich and electron-deficient aryl bromides. nih.gov |

| Tetradehydro-Diels-Alder (TDDA) Reaction | Cycloaddition reaction to form complex polycyclic structures like fluorenols. | A Cu(I)/ortho-phenylenediamine system showed high reactivity and regioselectivity. acs.org |

While specific studies on N'-butyl-N'-methylethane-1,2-diamine are not extensively documented in this context, the general principles established for analogous diamine ligands strongly suggest its potential utility. The combination of a less sterically hindered primary amine and a more substituted tertiary amine could offer unique advantages in terms of catalyst stability and reactivity.

Environmental Impact and Degradation Studies of Alkylamines

The environmental fate of alkylamines, including N'-butyl-N'-methylethane-1,2-diamine, is largely determined by their physical properties and biodegradability. As a class, short-chain alkylamines are generally characterized by high water solubility and low to moderate vapor pressures. nih.gov This suggests that in an environmental context, they would predominantly partition into the aqueous compartment. nih.gov

The biodegradability of ethylenediamine (B42938) derivatives is heavily influenced by the nature and number of substituents on the nitrogen atoms. nih.govnih.gov Studies on various ethylenediamine-based compounds have established a clear structure-activity relationship concerning their susceptibility to microbial degradation.

Key factors influencing the biodegradability of ethylenediamine derivatives are summarized below:

| Structural Feature | Effect on Biodegradability | Explanation |

| Polysubstitution | Decreases biodegradability. | Highly substituted compounds, especially those with multiple tertiary amino groups like EDTA, are biologically stable and resistant to degradation. nih.govnih.gov |

| Type of Substituent | Varies. | The susceptibility to biodegradation decreases in the order of substituents: -COCH3 > -CH3 > -C2H5 > -CH2CH2OH > -CH2COOH. nih.gov |

| Nitrogen Atom Substitution | Secondary amines are more degradable than tertiary amines. | Replacing tertiary amino groups with secondary ones increases susceptibility to biodegradation. For example, the disubstituted ethylenediamine-N,N'-diacetic acid (EDDA) is potentially degradable, unlike the tetra-substituted EDTA. nih.govnih.gov |

Based on these findings, N'-butyl-N'-methylethane-1,2-diamine, which is a disubstituted ethylenediamine with one secondary and one primary amine function (before considering the methyl and butyl groups on one nitrogen), would be expected to be more susceptible to biodegradation than heavily substituted diamines like EDTA. However, the presence of the butyl and methyl groups will influence its degradation profile. Advanced oxidation processes, such as the sono-Fenton process, have been shown to effectively degrade ethylenediamine in wastewater and enhance its biodegradability, suggesting a potential remediation strategy for such compounds. researchgate.net

Emerging Research Areas and Unexplored Potentials